![molecular formula C10H9ClN4 B1367214 3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS No. 60478-25-3](/img/structure/B1367214.png)
3-(4-Chlorophenyl)-6-hydrazinopyridazine
Overview
Description
3-(4-Chlorophenyl)-6-hydrazinopyridazine (3-CPH) is an organic compound composed of two nitrogen, four carbon, and five hydrogen atoms. It is a member of the hydrazinopyridazine family, which is a type of heterocyclic compound that can be used in a variety of scientific applications. 3-CPH is a versatile compound, with a wide range of uses in scientific research, including in the synthesis of peptides, and in the study of the biochemical and physiological effects of the compound. In
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its hydrazine group is highly reactive, making it a valuable intermediate in the synthesis of various organic compounds. For example, it can be used to create novel chalcones, which have shown promise as chemotherapeutic agents .
Antiparasitic Studies
The compound’s structural similarity to known antiparasitic agents suggests it could be studied for activity against parasitic infections. Research could focus on its efficacy against diseases like leishmaniasis, as halogenated compounds often exhibit antiparasitic properties .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.
Mode of Action
Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that 3-(4-Chlorophenyl)-6-hydrazinopyridazine might interact with its targets to modulate oxidative stress and immune responses.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also influence these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to 3-(4-Chlorophenyl)-6-hydrazinopyridazine, impacting its bioavailability and therapeutic potential.
Result of Action
Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from 3-(4-Chlorophenyl)-6-hydrazinopyridazine.
properties
IUPAC Name |
[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCTXHPEZWKVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508205 | |
Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-hydrazinopyridazine | |
CAS RN |
60478-25-3 | |
Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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